Ifosfamide-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

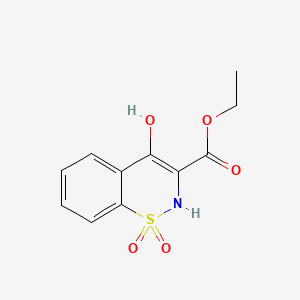

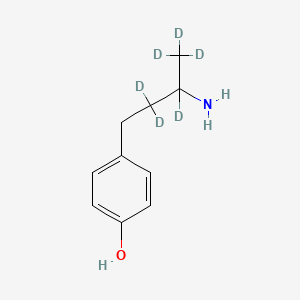

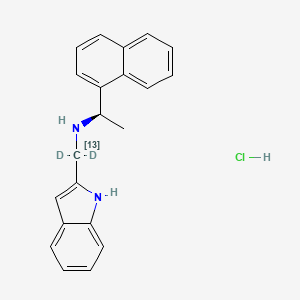

Ifosfamide-d4 is a deuterated analog of ifosfamide, a chemotherapeutic agent used primarily in the treatment of various cancers. Ifosfamide is an alkylating agent that belongs to the oxazaphosphorine group of nitrogen mustards. It is used in chemotherapy for the treatment of cancers such as testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ifosfamide-d4 involves the incorporation of deuterium atoms into the ifosfamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ifosfamide involves the reaction of 2-chloroethylamine hydrochloride with diethyl phosphite, followed by cyclization to form the oxazaphosphorine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the non-deuterated form, with additional steps to ensure the incorporation of deuterium. The process involves strict control of reaction conditions to achieve high yields and purity of the final product. The use of deuterated solvents and reagents is crucial in the industrial synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ifosfamide-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form active metabolites.

Reduction: Reduction reactions can lead to the formation of inactive metabolites.

Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

Reduction: Reducing agents such as glutathione can lead to the formation of inactive metabolites.

Substitution: Nucleophiles such as water or amines can participate in substitution reactions.

Major Products Formed

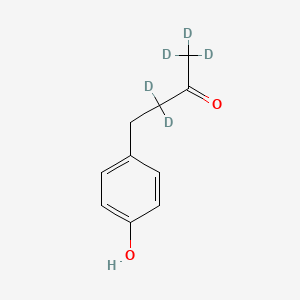

The major products formed from these reactions include active metabolites such as 4-hydroxyifosfamide and inactive metabolites such as dechloroethylifosfamide .

Applications De Recherche Scientifique

Ifosfamide-d4 is used extensively in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolism. It is used in:

Chemistry: To study the reaction mechanisms and pathways of ifosfamide.

Biology: To investigate the biological effects and interactions of ifosfamide at the molecular level.

Medicine: To develop improved therapeutic strategies and to understand the drug’s metabolism and toxicity.

Industry: To produce more stable and effective formulations of ifosfamide for clinical use

Mécanisme D'action

Ifosfamide-d4 exerts its effects through alkylation of DNA, leading to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The biotransformation of this compound in the liver by cytochrome P450 enzymes is essential for its activation. The active metabolites, such as 4-hydroxyifosfamide, are responsible for the cytotoxic effects .

Comparaison Avec Des Composés Similaires

Ifosfamide-d4 is similar to other oxazaphosphorine compounds such as cyclophosphamide and trofosfamide. it has unique properties due to the presence of deuterium atoms, which can lead to differences in metabolism and pharmacokinetics. Compared to cyclophosphamide, this compound requires higher doses to achieve similar therapeutic effects due to extensive inactivation by dechloroethylation .

List of Similar Compounds

- Cyclophosphamide

- Trofosfamide

- Mafosfamide

- Sufosfamide

- Glufosfamide

Propriétés

IUPAC Name |

N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGKSMUEGBAAB-QEOHIWEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675971 |

Source

|

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189701-13-0 |

Source

|

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564822.png)

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)